4-(2-aminoethyl)-2-iodoaniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-aminoethyl)-2-iodoaniline dihydrochloride: is an organic compound that features an aniline core substituted with an aminoethyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-aminoethyl)-2-iodoaniline dihydrochloride typically involves the iodination of 4-(2-aminoethyl)aniline. This can be achieved through electrophilic substitution reactions using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available aniline derivatives. The process includes:
Nitration: of aniline to form nitroaniline.
Reduction: of nitroaniline to form 4-(2-aminoethyl)aniline.
Iodination: of 4-(2-aminoethyl)aniline to introduce the iodine atom.
Formation of the dihydrochloride salt: by treating the iodinated product with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aminoethyl group can undergo oxidation to form corresponding imines or nitriles.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium thiolate or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 4-(2-aminoethyl)aniline.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of electrophilic aromatic substitution reactions.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry:
- Utilized in the production of dyes and pigments due to its aniline core structure.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-2-iodoaniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
4-(2-aminoethyl)aniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-iodoaniline: Lacks the aminoethyl group, reducing its potential for forming hydrogen bonds or ionic interactions.
4-(2-aminoethyl)-2-chloroaniline: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and interaction with biological targets.
Uniqueness: 4-(2-aminoethyl)-2-iodoaniline dihydrochloride is unique due to the presence of both the aminoethyl group and the iodine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-(2-aminoethyl)-2-iodoaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2.2ClH/c9-7-5-6(3-4-10)1-2-8(7)11;;/h1-2,5H,3-4,10-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUQGWXRAIQXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)I)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.